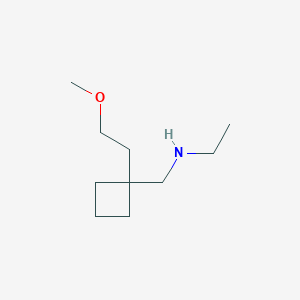![molecular formula C13H23NOSi B13475101 4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: LiAlH₄, NaBH₄
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of immunomodulatory agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to various chemical conditions, allowing for selective reactions to occur on other parts of the molecule . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 4-(Tert-butyldimethylsilyl)oxy-1-butanol
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the aniline derivative. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
Propriétés
Formule moléculaire |
C13H23NOSi |
|---|---|
Poids moléculaire |
237.41 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylaniline |
InChI |
InChI=1S/C13H23NOSi/c1-10-9-11(7-8-12(10)14)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 |
Clé InChI |
QZWFPACRDBBORV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)


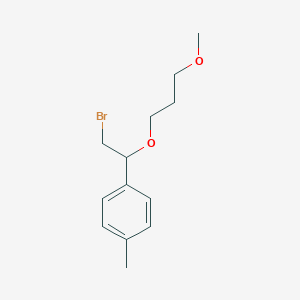
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
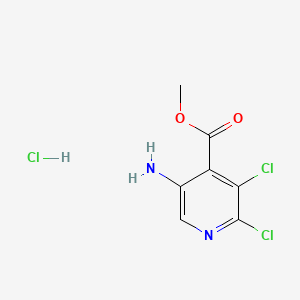
![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)
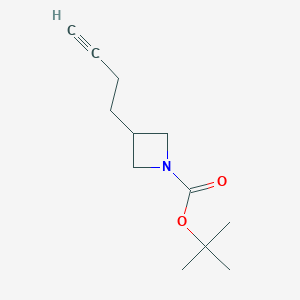
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)

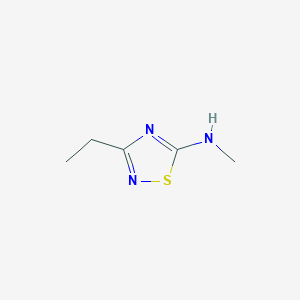
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
